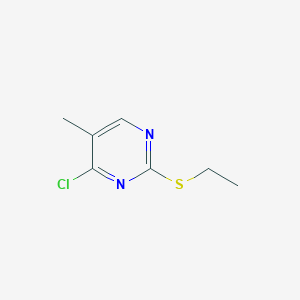
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is a pyrimidine derivative that has been synthesized and studied for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine has been studied for its potential biological applications, including as an antitumor agent and as a potential therapeutic for other diseases. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also have therapeutic effects in other diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, research has suggested that this compound may have anti-inflammatory properties, making it a potential therapeutic for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine. One area of interest is further elucidating its mechanism of action and identifying the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another area of interest is exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Finally, researchers may also investigate the synthesis of analogs of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine with improved properties, such as increased potency or selectivity.
Synthesemethoden
The synthesis of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine involves the reaction of 2-(ethylsulfanyl)acetamide with 4-chloro-5-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.
Eigenschaften
CAS-Nummer |
13480-96-1 |
|---|---|
Produktname |
4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine |
Molekularformel |
C7H9ClN2S |
Molekulargewicht |
188.68 g/mol |
IUPAC-Name |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
InChI-Schlüssel |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
Kanonische SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
Andere CAS-Nummern |
13480-96-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



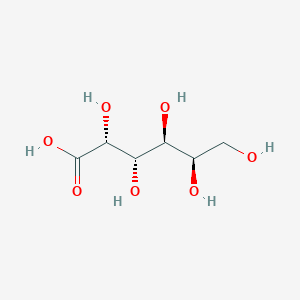

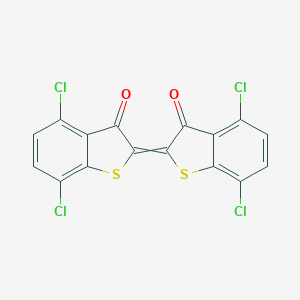
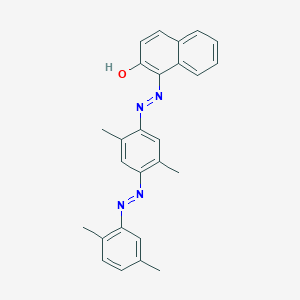
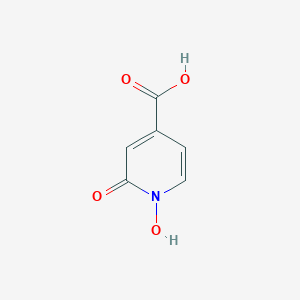
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
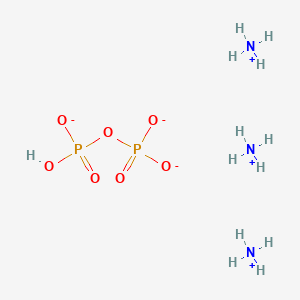
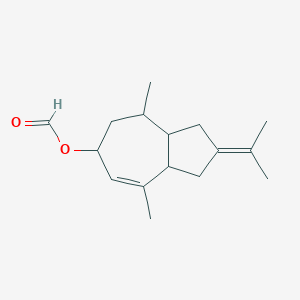
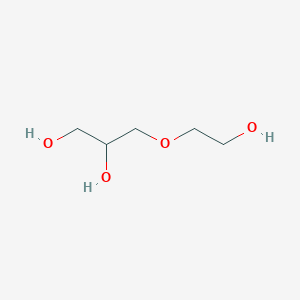
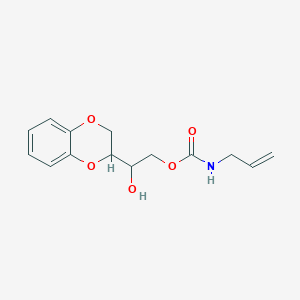
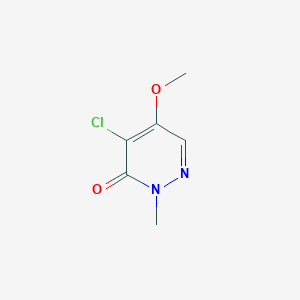
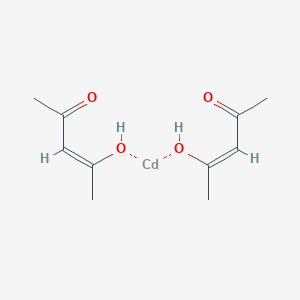
![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
